molecular formula C9H12BFO3 B1390235 (2-(3-Fluoropropoxy)phenyl)boronic acid CAS No. 958452-26-1

(2-(3-Fluoropropoxy)phenyl)boronic acid

Cat. No.: B1390235
CAS No.: 958452-26-1
M. Wt: 198 g/mol
InChI Key: YSTHFPLODUPIGB-UHFFFAOYSA-N
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Description

(2-(3-Fluoropropoxy)phenyl)boronic acid (CAS 958452-26-1) is a high-purity reagent specifically designed for advanced organic synthesis and pharmaceutical research. With a molecular formula of C₉H₁₂BFO₃ and a molecular weight of 198 g/mol, this compound serves as a critical building block for constructing complex molecules . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds essential in developing drug candidates and advanced materials . The unique value of this boronic acid derivative lies in its 3-fluoropropoxy substituent. This fluorinated group can enhance the molecule's solubility and reactivity, and is often sought after in medicinal chemistry for its potential to improve the metabolic stability and bioavailability of lead compounds . The compound functions by transmetalation with aryl or vinyl halides in the presence of a palladium catalyst, enabling the efficient and selective formation of biaryl structures . Beyond drug discovery, this boronic acid is valuable in materials science as a building block for advanced polymers and functional materials . Furthermore, the boronic acid moiety allows for selective binding to diols, making it a useful component in the development of sensors for carbohydrates and other biologically relevant molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the product in a dry environment at room temperature .

Properties

IUPAC Name

[2-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTHFPLODUPIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669698
Record name [2-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958452-26-1
Record name [2-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Borylation of 2-(3-Fluoropropoxy)aryl Halide

Stepwise procedure:

  • Synthesis of 2-(3-Fluoropropoxy)aryl halide:

    • Starting from 2-hydroxyphenyl halide (e.g., 2-bromophenol), perform nucleophilic substitution with 3-fluoropropyl bromide or chloride under basic conditions to form 2-(3-fluoropropoxy)aryl halide.
    • Typical conditions: potassium carbonate (K2CO3) in DMF or acetone, reflux.
  • Transition-metal-catalyzed borylation:

    • React the aryl halide with bis(pinacolato)diboron (B2pin2) using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate (KOAc) in a solvent like dioxane.
    • This forms the boronate ester intermediate.
  • Hydrolysis of boronate ester:

    • Acidic or basic hydrolysis converts the boronate ester to the free boronic acid.

Advantages:

  • High regioselectivity and yield
  • Well-established catalytic systems

Challenges:

  • Requires careful control to avoid deboronation
  • Sensitive to moisture and air

Route 2: Lithiation and Borylation

Stepwise procedure:

Advantages:

  • Avoids use of palladium catalysts
  • Suitable for small-scale synthesis

Challenges:

  • Requires low temperatures and strict anhydrous conditions
  • Potential for side reactions with sensitive fluoropropoxy group

Route 3: Direct C-H Borylation

Recent advances allow direct borylation of aromatic C-H bonds using iridium catalysts:

  • Using an iridium catalyst such as [Ir(COD)(OMe)]2 with bipyridine ligands and bis(pinacolato)diboron under mild conditions, selective borylation at the 2-position can be achieved.

  • Subsequent hydrolysis releases the boronic acid.

Advantages:

  • Bypasses need for halogenated precursors
  • Atom-economical and cleaner synthesis

Challenges:

  • Requires expensive catalysts
  • Regioselectivity may be affected by substituents

Data Table: Comparative Summary of Preparation Routes

Method Key Reagents & Conditions Advantages Limitations Typical Yield Range (%)
Borylation of Aryl Halide 2-(3-fluoropropoxy)aryl bromide, Pd catalyst, B2pin2 High selectivity, scalable Pd catalyst cost, moisture sensitive 70-90
Lithiation and Borylation n-BuLi, B(OMe)3, low temp (-78 °C) No Pd catalyst needed Sensitive conditions, scale limited 50-75
Direct C-H Borylation Ir catalyst, B2pin2, bipyridine ligand Atom economical, clean Catalyst cost, regioselectivity issues 60-85

Research Findings and Optimization Notes

  • Fluoropropoxy group stability: The 3-fluoropropoxy substituent is stable under typical borylation conditions, but care must be taken during lithiation to avoid cleavage or side reactions.

  • Catalyst choice: Pd(dppf)Cl2 is commonly used for borylation of aryl halides, providing good yields and functional group tolerance.

  • Solvent effects: Polar aprotic solvents like dioxane and DMF enhance reaction rates and solubility of reagents.

  • Hydrolysis step: Controlled acidic hydrolysis prevents decomposition of the boronic acid.

  • Purification: Crystallization or chromatography is used to isolate pure this compound.

Stock Solution Preparation (Practical Data)

From GlpBio data, stock solutions of this compound are prepared for research use:

Amount of Compound (mg) Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 5.05 1.01 0.51
5 25.25 5.05 2.53
10 50.51 10.10 5.05

Note: These volumes are calculated based on molecular weight (~198 g/mol) and desired molarity, useful for solution preparation in experiments.

Chemical Reactions Analysis

Scientific Research Applications

Cross-Coupling Reactions

(2-(3-Fluoropropoxy)phenyl)boronic acid is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of new carbon-carbon bonds, which are crucial for synthesizing complex organic compounds. The versatility of this compound allows for its use with various coupling partners, expanding the range of molecules that can be synthesized .

Formation of Boronate Esters

The compound can also participate in reactions to form boronate esters, which are important intermediates in organic synthesis. This transformation is typically driven by removing water, often using a Dean-Stark apparatus .

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. Its ability to mimic natural ligands allows it to disrupt protein-protein interactions implicated in various diseases. This characteristic is particularly relevant in designing therapeutic agents targeting specific biological pathways .

Enzyme Inhibition

Studies have shown that this compound can interact with enzymes that utilize diol recognition mechanisms. This interaction is critical for understanding its potential therapeutic roles, particularly as enzyme inhibitors .

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. This is attributed to their ability to bind to carbohydrates on the surface of microbial cells, which may enhance their effectiveness as antimicrobial agents .

Case Study 1: Binding Interactions

A study assessed the binding interactions of this compound with various biological targets. The findings revealed that this compound exhibited significant affinity for specific enzymes, suggesting its potential use as a therapeutic agent.

Case Study 2: Synthesis and Antibacterial Testing

Another research effort focused on synthesizing derivatives of this compound and evaluating their antibacterial potency against common pathogens such as Escherichia coli and Bacillus cereus. The results indicated promising antibacterial activity, warranting further investigation into its application as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

The 3-fluoropropoxy group distinguishes this compound from other fluorinated phenylboronic acids:

  • 3-Fluorophenylboronic acid (): Lacks the alkoxy chain, resulting in reduced steric hindrance.
  • Trifluoromethoxy phenylboronic acids (): The -OCF₃ group is more electronegative than -OCH₂CH₂CH₂F, leading to stronger electron-withdrawing effects and higher acidity.
  • 4-[2-(Dimethylamino)ethoxy]phenylboronic acid (): The dimethylaminoethoxy group introduces basicity and hydrogen-bonding capacity, contrasting with the neutral fluoropropoxy group in the target compound.

Solubility and Stability

Solubility challenges are common among boronic acids:

  • Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid () precipitate in RPMI culture medium, limiting their utility in biological assays. While the fluoropropoxy group in the target compound may improve water solubility compared to highly lipophilic derivatives (e.g., pyren-1-yl), its solubility profile remains uncertain and requires empirical validation .
  • Triazole-substituted boronic acids () demonstrate enhanced solubility and in vitro activity compared to phenyl analogs, suggesting that heterocyclic substituents may outperform alkoxy-fluorinated groups in certain applications.
Enzyme Inhibition
  • AmpC β-lactamase inhibitors : X-ray crystallographic studies () reveal that substituent position and electronic properties critically influence binding. For example, 3-nitrophenyl and 4-carboxyphenyl boronic acids exhibit distinct interactions with the enzyme’s active site. The target compound’s 3-fluoropropoxy group may mimic these effects but with altered steric compatibility .
  • β-Lactamase inhibition : Triazole-substituted boronic acids () show Ki values comparable to phenyl analogs but improved MICs (minimum inhibitory concentrations), highlighting the role of substituent flexibility in enhancing antimicrobial activity .
Antiproliferative and Antifungal Effects
  • Boronic acid-containing cis-stilbenes (): Derivatives like 13c and 13d exhibit IC₅₀ values of 0.48–2.1 μM against cancer cell lines and inhibit tubulin polymerization (IC₅₀ = 21–22 μM). The fluoropropoxy group in the target compound may similarly enhance apoptosis induction, though direct comparisons are lacking .
  • Fungal histone deacetylase (HDAC) inhibition: Compounds such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () achieve maximum inhibition at 1 µM, outperforming trichostatin A. The target compound’s fluoropropoxy group could modulate HDAC binding affinity, but positional effects (ortho vs. para) require further study .

Data Table: Key Properties of Comparable Boronic Acids

Compound Name Substituent Solubility in RPMI Key Biological Activity Reference
(2-(3-Fluoropropoxy)phenyl)boronic acid -OCH₂CH₂CH₂F (ortho) Not reported Hypothesized enzyme inhibition N/A
3-Fluorophenylboronic acid -F (meta) Moderate β-Lactamase inhibition
4-Carboxyphenylboronic acid -COOH (para) High AmpC β-lactamase inhibition (Ki = 1 µM)
Triazole-substituted boronic acid -Triazole (ortho) High β-Lactamase inhibition (MIC = 4 µg/mL)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid -OCH₂CH₂OMe (para) High HDAC inhibition (IC₅₀ = 1 µM)

Biological Activity

(2-(3-Fluoropropoxy)phenyl)boronic acid is a compound that has garnered interest for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different microorganisms, and potential therapeutic applications.

This compound belongs to a class of compounds known as phenylboronic acids, which are characterized by the presence of a boron atom bonded to a phenyl group. The fluoropropoxy substituent enhances its solubility and biological interactions. The general formula can be represented as:

C10H12BFO2C_{10}H_{12}BFO_2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, revealing moderate to significant activity against various pathogens.

Efficacy Against Bacteria and Fungi

  • Bacterial Activity :
    • The compound exhibits notable antibacterial activity against Escherichia coli and Bacillus cereus. In vitro assays determined the Minimum Inhibitory Concentration (MIC) for Bacillus cereus to be lower than that of established antibiotics like Tavaborole, indicating its potential as an effective antibacterial agent .
  • Fungal Activity :
    • It also demonstrates antifungal properties, particularly against Candida albicans and Aspergillus niger. The MIC values suggest that it can effectively inhibit the growth of these fungi, with higher efficacy noted at elevated concentrations .

The mechanism by which this compound exerts its biological effects is primarily through the disruption of cellular processes in target microorganisms. Studies indicate that boronic acids interact with diol-containing molecules, disrupting essential cellular structures and functions .

Case Study: Interaction with Cellular Components

In a study examining the effects of various boronic acids on plant cells, it was observed that treatment with boronic acids led to significant morphological changes in cell structure, including the disassembly of cytoplasmic strands and nuclear collapse. This suggests that this compound may similarly disrupt cellular integrity in microbial cells .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes:

  • Cholinesterase Inhibition : The compound shows moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase, indicating potential for use in treating conditions related to cholinergic dysfunction .
  • Antioxidant Activity : It has also been shown to possess antioxidant properties, which could contribute to its therapeutic potential by mitigating oxidative stress in biological systems .

Summary of Research Findings

Activity TypePathogen/TargetMIC (µg/mL)Notes
AntibacterialEscherichia coli< 100Effective at lower concentrations than controls
Bacillus cereus< 50Superior to some antibiotics like Tavaborole
AntifungalCandida albicans100Moderate activity observed
Aspergillus niger75Higher efficacy than some standard antifungals
Enzyme InhibitionAcetylcholinesterase115.63Moderate inhibition noted
Butyrylcholinesterase3.12High inhibition noted

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-(3-Fluoropropoxy)phenyl)boronic acid, and how does the fluoropropoxy group influence reactivity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic acid moiety is introduced using palladium catalysis . Key steps include:

Borylation : Transition metal-catalyzed borylation of a halogenated precursor (e.g., 2-(3-fluoropropoxy)iodobenzene) using bis(pinacolato)diboron (B₂pin₂) under inert conditions.

Functionalization : Introduction of the 3-fluoropropoxy group via nucleophilic substitution or Mitsunobu reaction.

  • The electron-withdrawing fluorine atom stabilizes the boronic acid but may reduce nucleophilicity in coupling reactions. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine presence, while 11B^{11}\text{B} NMR identifies boronic acid tautomers (trigonal vs. tetrahedral boron) .
  • X-ray Crystallography : Resolves bond angles and confirms the planar boronic acid group (e.g., similar fluorophenyl boronic acids show B-O distances of ~1.36 Å) .
  • HPLC-MS : Detects impurities (e.g., deboronated byproducts) at ppm levels using validated LC-MS/MS protocols .

Q. What storage conditions are recommended to prevent decomposition of this boronic acid?

  • Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to minimize protodeboronation. Anhydrous solvents (e.g., THF, DMF) reduce hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when stored properly .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., protodeboronation) be suppressed during cross-coupling reactions involving this compound?

  • Methodological Answer : Protodeboronation is pH-dependent and accelerates in protic solvents. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct couplings at 0–25°C in anhydrous THF/toluene.
  • Base Optimization : Use weak bases (e.g., K₃PO₄) instead of strong bases (NaOH) to avoid boron-oxygen bond cleavage .
  • Additives : Additives like LiCl stabilize the boronate intermediate, reducing side reactions (yield improvement: ~20%) .

Q. What role does the 3-fluoropropoxy group play in modulating biological activity, and how can this be leveraged in drug design?

  • Methodological Answer : The fluoropropoxy group enhances:

  • Lipophilicity : Improves membrane permeability (logP increases by ~0.5 vs. non-fluorinated analogs).
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
  • In tubulin polymerization inhibitors, fluorinated boronic acids (e.g., combretastatin analogs) show IC₅₀ values <1 μM, attributed to fluorine’s electronegativity enhancing target binding .

Q. How do discrepancies in reported reaction yields arise, and how should researchers troubleshoot them?

  • Methodological Answer : Yield variations stem from:

  • Impurity Profiles : Trace water or oxygen degrades boronic acids. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Catalyst Poisoning : Fluorine may interact with Pd catalysts. Switch to Buchwald-Hartwig conditions (XPhos/Pd(OAc)₂) for improved efficiency .
  • Reaction Monitoring : In-situ 19F^{19}\text{F} NMR tracks fluoropropoxy group integrity during synthesis .

Q. What advanced analytical techniques are required to detect trace impurities in this compound for pharmaceutical applications?

  • Methodological Answer :

  • LC-MS/MS : Quantifies genotoxic impurities (e.g., deboronated byproducts) at <1 ppm with LOQ of 0.1 ng/mL. Use a C18 column and ESI-negative mode for optimal sensitivity .
  • ICP-MS : Measures residual boron content (acceptance threshold: <1.4% w/w) .

Data Contradiction Analysis

Q. Conflicting reports exist on the optimal temperature for Suzuki couplings with fluorinated boronic acids. How should researchers validate conditions?

  • Methodological Answer : Conflicting data (e.g., 25°C vs. 60°C optimal temperatures) arise from substrate-specific steric effects. Systematic screening using Design of Experiments (DoE) is recommended:

  • Variables : Temperature (25–80°C), catalyst loading (1–5 mol%), and base strength.
  • Response Surface Modeling : Identifies optimal conditions (e.g., 40°C, 3 mol% Pd, K₂CO₃) for >85% yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-(3-Fluoropropoxy)phenyl)boronic acid
Reactant of Route 2
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(2-(3-Fluoropropoxy)phenyl)boronic acid

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